REACTION_CXSMILES
|
[C:1]1(=O)[O:5][CH2:4][CH2:3][O:2]1.O[C:8]1[CH:21]=[CH:20][C:11]([C:12]([C:14]2[CH:19]=[CH:18]C=[CH:16][CH:15]=2)=[O:13])=[CH:10][CH:9]=1.[I-].[Na+].[OH-].[Na+]>O.C1(C)C=CC=CC=1.CO>[OH:2][CH2:3][CH2:4][O:5][C:1]1[CH:18]=[CH:19][C:14]([C:12]([C:11]2[CH:20]=[CH:21][CH:8]=[CH:9][CH:10]=2)=[O:13])=[CH:15][CH:16]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
14.26 g
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
xylenes
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.41 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
1615 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
4.01 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
28.88 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
42.51 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12.76 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
88 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
reached 169° C
|
Type
|
TEMPERATURE
|
Details
|
The melt was cooled to 110° C.
|
Type
|
CUSTOM
|
Details
|
The lower layer was separated (‘cut’) and
|
Type
|
ADDITION
|
Details
|
Toluene (18.1 g) was added
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
TEMPERATURE
|
Details
|
by heating to the boiling point of 111° C
|
Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |